clorinas
Chlorins are a class of porphyrin-based compounds with unique optical and electronic properties, widely utilized in various applications within the field of chemistry. These compounds are characterized by their distinctive conjugated structure featuring four pyrrolic rings connected through methine bridges, which lend them exceptional stability and reactivity under specific conditions. Chlorins exhibit strong absorption and fluorescence capabilities, making them valuable for biological labeling and photodynamic therapy.
In biotechnology, chlorins have garnered significant interest due to their potential as non-toxic photosensitizers in photodynamic therapy, where they can generate reactive oxygen species upon light exposure, effectively targeting cancer cells without harming surrounding healthy tissues. Additionally, these compounds find application in spectroscopy techniques for studying biological systems and environmental sensing owing to their efficient energy transfer properties.
Moreover, chlorins are employed in the development of molecular electronics and photovoltaic devices due to their ability to efficiently convert light into electrical energy, showcasing promising prospects in renewable energy technologies. Overall, chlorins represent a versatile group of porphyrin derivatives with diverse applications across multiple scientific domains, highlighting their importance in modern chemical research and industry practices.

Estrutura | Nome químico | CAS | MF |
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173-ethoxyphaeophytin b | 26287-50-3 | C37H38N4O6 |
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chlorophyllonic acid a methyl ester | 143070-43-3 | C34H34N4O4 |
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Chlorophyllone lactone a | 134381-11-6 | C33H32N4O4 |
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Purpurin-18 methyl ester | 51744-55-9 | C34H34N4O5 |
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(13(2)R)-hydroxypheophytin b | 79733-02-1 | C55H72N4O7 |
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10-Hydroxypheophorbide A | 83688-53-3 | C35H36N4O6 |
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Ligulariaphytin A | 1421343-16-9 | C37H40N4O7 |
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132-Hydroxy-17,171-dimethylphaeophorbide a; Me ester | 1374668-63-9 | C38H42N4O6 |
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Triticum aestivum H2O2 Stress metabolite; 10-Me ether, 3''-Me ester (2) | 1391057-96-7 | C37H40N4O7 |
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Triticum aestivum H2O2 Stress metabolite; 3,7,11,15-Tetramethyl-2E-hexadecenyl ester | 1002114-52-4 | C55H74N4O7 |
Literatura Relacionada
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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